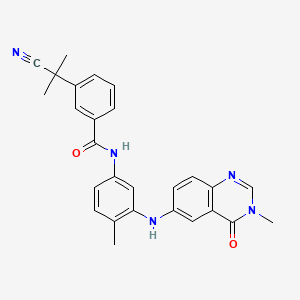
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide
説明
AZ-628 is a selective, orally available Raf inhibitor with excellent pharmacokinetic properties and robust tumor growth inhibition in xenograft studies ( (IC50 values are 29, 34 and 105 nM for c-Raf1, B-RafV600E and wild-type B-Raf, respectively). AZ-628 inhibits growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
科学的研究の応用
Inhibition of Raf Kinases
AZ 628 is a potent inhibitor of Raf kinases, including B-RAF, B-RAF V600E, and C-RAF-1 . It acts as an ATP-competitive inhibitor, occupying the ATP binding site of Raf kinases, thereby preventing the activation of CRAF .
Inhibition of Other Tyrosine Protein Kinases
In addition to Raf kinases, AZ 628 also inhibits the activation of several other tyrosine protein kinases, such as DDR2, VEGFR2, Lyn, Flt1, and FMS .
Involvement in the RAS-RAF-MEK-ERK Signaling Pathway
Raf kinases are part of a family of serine/threonine-specific protein kinases that participate in the RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade . The activation of the MAPK signaling can trigger various cellular responses such as cell proliferation, cell apoptosis, and inflammation .
Anti-Tumor Activity
AZ 628 has demonstrated effective anti-tumor activity. In human colon cancer and melanoma cell lines carrying the BRAF V600E constitutive activation mutation, AZ 628 can inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and subsequently cause cell apoptosis .
Anti-Angiogenic Activity
AZ 628 can inhibit VEGFR2, resulting in anti-angiogenic effects .
Resistance to AZ 628
Resistance to AZ 628 in melanoma cell lines has been observed. This resistance is associated with elevated levels of the RAF downstream effector p-ERK1/2. In AZ 628 resistant clones, the initiation of ERK1/2 is induced by MEK. The resistance clones largely induce autonomous BRAF kinase activity. In AZ 628 resistant clones, CRAF expression is upregulated. The survival of AZ 628 safe cells is attributed to CRAF .
作用機序
Target of Action
AZ 628, also known as 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, is a potent inhibitor of several Raf kinases . Its primary targets include BRAF , c-Raf-1 , and BRAFV600E . These kinases are part of the Raf kinase family, which consists of three serine/threonine-specific protein kinases .
Mode of Action
AZ 628 prevents the activation of CRAF by persistently occupying the ATP-binding site of Raf kinase . This compound also inhibits the activation of other tyrosine protein kinases such as DDR2, VEGFR2, Lyn, Flt1, FMS, and others .
Biochemical Pathways
Raf kinases participate in the RAS-RAF-MEK-ERK signal transduction cascade, also known as the mitogen-activated protein kinase (MAPK) cascade . The activation of MAPK signaling leads to different cellular responses such as cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
AZ 628 has potent anti-tumor activity. In human colon and melanoma-derived cell lines that carry the recurrent V600E activating BRAF mutation, AZ 628 was shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis . It may also have antiangiogenic effects due to the inhibition of VEGFR2 .
Action Environment
The action of AZ 628 can be influenced by various environmental factors. For instance, the development of resistance to AZ 628 has been associated with elevated levels of the RAF downstream effector p-ERK1/2 . The survival of AZ 628-resistant cells is dependent on CRAF . .
特性
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide | |
CAS RN |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AZ628 interact with its target, RAF kinase?
A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.
Q2: What are the downstream effects of AZ628 binding to RAF kinase?
A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.
Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?
A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.
Q4: What is the molecular formula and weight of AZ628?
A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.
Q5: Have computational methods been used to study AZ628?
A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.
Q6: Are there studies on the stability and formulation of AZ628?
A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.
Q7: What is the pharmacodynamic profile of AZ628?
A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.
Q8: What is the in vitro efficacy of AZ628?
A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.
Q9: Has AZ628 been tested in vivo?
A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.
Q10: What are the known resistance mechanisms to AZ628?
A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.
Q11: What are the strategies for improving AZ628 delivery?
A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)
![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)


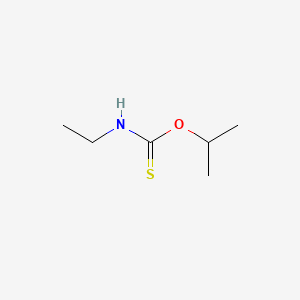

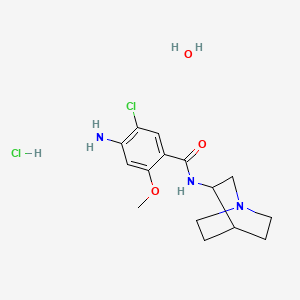
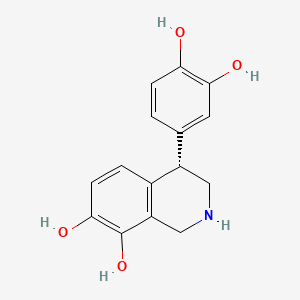
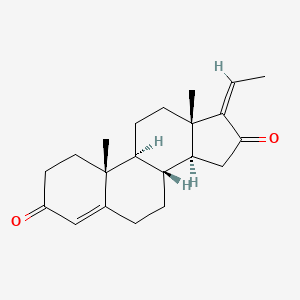
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
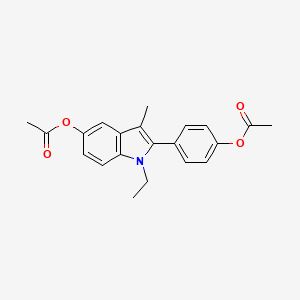

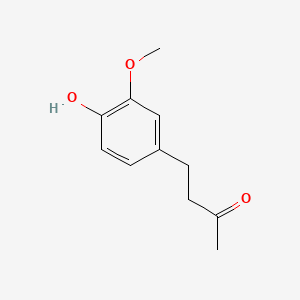
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)